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PROTAC BET degrader-2 -

PROTAC BET degrader-2

Catalog Number: EVT-2941829
CAS Number:
Molecular Formula: C41H42N10O6
Molecular Weight: 770.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

dBET1

    Compound Description: dBET1 is a bivalent PROTAC molecule designed to degrade BET proteins. It demonstrates efficacy in inhibiting cell growth and inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4. []

    Relevance: dBET1 is structurally related to PROTAC BET Degrader-2 as both are bivalent PROTAC molecules targeting BET proteins for degradation via the ubiquitin-proteasome system. [] Both compounds are mentioned in the context of a study optimizing a TR-FRET assay for characterizing BRD/PROTAC/CRBN ternary complexes. []

PROTAC BET Degrader-1

    Compound Description: PROTAC BET Degrader-1 is a bivalent PROTAC designed to degrade BET proteins. It exhibits potent activity in degrading BET proteins and inhibiting cell growth. []

    Relevance: Similar to PROTAC BET Degrader-2, PROTAC BET Degrader-1 functions as a bivalent PROTAC molecule targeting BET proteins for degradation. [] The study highlights their structural similarity by grouping them together as bivalent PROTACs and directly comparing their activity in a TR-FRET assay for characterizing BRD/PROTAC/CRBN ternary complexes. []

Overview

PROTAC BET degrader-2 is a small-molecule compound designed to target and degrade members of the bromodomain and extra-terminal (BET) protein family, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are recognized as significant epigenetic regulators involved in various biological processes, including gene transcription and oncogenesis. The development of PROTAC BET degraders represents a novel therapeutic strategy aimed at selectively eliminating these proteins to combat cancer and other diseases linked to their dysregulation.

Source

The compound was synthesized as part of ongoing research into targeted protein degradation using the proteolysis-targeting chimera (PROTAC) technology. This approach leverages the ability of small molecules to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. PROTAC BET degrader-2 is one of several compounds developed in this context, demonstrating high potency and selectivity in degrading BET proteins in cellular models.

Classification

PROTAC BET degrader-2 falls under the category of small-molecule protein degraders. It is classified as a heterobifunctional molecule that consists of three main components: a ligand for the target protein (in this case, a BET inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. This classification distinguishes it from traditional small-molecule inhibitors, which merely block protein function without promoting degradation.

Synthesis Analysis

Methods

The synthesis of PROTAC BET degrader-2 typically involves a modular approach that allows for the assembly of various components tailored to achieve optimal degradation efficiency. The general synthetic strategy includes:

  1. Selection of E3 Ligase Ligand: Commonly used ligands include those that bind to cereblon or von Hippel-Lindau ligases.
  2. Linker Design: The linker connects the E3 ligase ligand to the target protein ligand and can vary in length and composition to optimize binding and degradation efficiency.
  3. Target Protein Ligand: This component is often derived from known inhibitors of the BET proteins, such as JQ1 or other similar compounds.

Technical Details

The synthesis typically employs techniques such as solid-phase synthesis, solution-phase synthesis, or multicomponent reactions to construct the final PROTAC molecule. The resulting compound is then purified using chromatographic methods to ensure high purity before biological evaluation.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC BET degrader-2 is characterized by its unique arrangement of functional groups that facilitate binding to both the target BET protein and the E3 ligase. The structure typically includes:

  • A BET inhibitor moiety, which interacts with the bromodomain.
  • A linker, which may be flexible or rigid depending on design requirements.
  • An E3 ligase ligand, which enables recruitment to the ubiquitin-proteasome pathway.

Data

The exact molecular formula and weight depend on the specific modifications made during synthesis but generally fall within a range typical for small-molecule drugs (e.g., molecular weight around 400-600 Da).

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PROTAC BET degrader-2 primarily focus on forming covalent bonds between its constituent parts. Key reactions include:

  • Coupling Reactions: These are used to attach the E3 ligase ligand to the linker and subsequently link it to the BET inhibitor.
  • Functional Group Modifications: Various functional groups may be introduced or modified during synthesis to enhance solubility or binding affinity.

Technical Details

Reactions are typically conducted under controlled conditions (temperature, solvent choice) to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for characterization.

Mechanism of Action

Process

PROTAC BET degrader-2 functions through a mechanism that involves:

  1. Binding: The compound binds simultaneously to a BET protein and an E3 ubiquitin ligase.
  2. Formation of Ternary Complex: This interaction forms a ternary complex that facilitates polyubiquitination of the target protein.
  3. Degradation: The tagged protein is then recognized by the proteasome, leading to its degradation.

Data

Studies have shown that PROTAC BET degraders can achieve effective degradation at low nanomolar concentrations, indicating their high potency in cellular contexts.

Physical and Chemical Properties Analysis

Physical Properties

PROTAC BET degrader-2 typically exhibits:

  • A solid-state form with good solubility in organic solvents.
  • Stability under physiological conditions, although specific stability profiles may vary based on structural modifications.

Chemical Properties

Chemical properties include:

  • pH Stability: Generally stable across physiological pH ranges.
  • LogP Value: Indicative of lipophilicity, which influences cellular uptake.

Relevant data from studies indicate that modifications can significantly impact these properties, affecting both efficacy and pharmacokinetics.

Applications

Scientific Uses

PROTAC BET degrader-2 has several promising applications in scientific research:

  1. Cancer Research: Its ability to degrade oncogenic proteins makes it a valuable tool for studying cancer biology and developing new therapeutics.
  2. Mechanistic Studies: Researchers utilize PROTACs to dissect signaling pathways involving BET proteins.
  3. Drug Development: As part of drug discovery efforts, PROTACs represent a novel approach for targeting previously "undruggable" proteins.

Properties

Product Name

PROTAC BET degrader-2

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Molecular Formula

C41H42N10O6

Molecular Weight

770.8 g/mol

InChI

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47)

InChI Key

LKCUEUQTTCOYPW-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O

Solubility

not available

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O

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